3-(Difluoromethyl)-3-fluoropyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethyl and fluorine groups onto a pyrrolidine ring. This could potentially be achieved through various methods such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-3-fluoropyrrolidine” would consist of a five-membered pyrrolidine ring with difluoromethyl and fluorine substituents on the third carbon. The presence of these substituents would likely influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing nature of the difluoromethyl and fluorine groups. These groups could potentially make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the difluoromethyl and fluorine groups. These groups are highly electronegative, which could influence properties such as polarity, boiling point, and solubility .Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Fluoropyrrolidines : 3-(Difluoromethyl)-3-fluoropyrrolidine and similar compounds are valuable in the synthesis of medicinal drugs and organocatalysts. These fluoropyrrolidines are synthesized through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting their significance in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).
Development of Photoredox Catalysis : The compound is involved in the development of new protocols for trifluoromethylation and difluoromethylation in organic chemistry. This research is crucial for pharmaceutical and agrochemical applications, where fluoromethylating reagents play a significant role (Koike & Akita, 2016).
Preparation of Fluorinated Heterocycles : Research on fluorination of pyrroles and pyrrolidines, including the production of 3-difluoromethyl analogs, contributes to the understanding of heterocyclic chemistry. This work provides insights into the synthesis of highly fluorinated heterocycles (Coe et al., 1983).
Catalytic Fluoroamination of Alkenes : The compound is used in the synthesis of β-fluoroaziridine building blocks, contributing to the development of stereoselective synthesis techniques. This research is crucial for creating fluorine-containing stereocenters in arylethylamine derivatives (Mennie et al., 2018).
Medicinal Chemistry and Drug Design
Role in Dipeptidyl Peptidase-IV Inhibitors : this compound is part of the structure of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. Understanding its metabolic activation in liver microsomes is key for the development of effective pharmaceutical compounds (Xu et al., 2004).
Synthesis of Aminomethylated Fluoropiperidines : The synthesis of 3-aminomethyl-3-fluoropyrrolidines, which are important as bifunctional building blocks in fluorinated pharmaceutical compounds, involves the use of this compound. This research enhances the diversity of functional groups in drug design (Verniest et al., 2010).
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-3-fluoropyrrolidine is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell .
Mode of Action
This compound interacts with its target, succinate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to an energy deficit within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, a crucial biochemical pathway for energy production . The downstream effects include a decrease in ATP production, leading to energy deficits that can affect various cellular processes .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability . Fluorine’s unique physicochemical properties, such as high electronegativity and small atomic size, can augment the potency, selectivity, and pharmacokinetics of drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve energy deficits due to the inhibition of succinate dehydrogenase . This can lead to the disruption of various cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could potentially be enhanced by the presence of the difluoromethyl group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-3-fluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4(7)5(8)1-2-9-3-5/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRBTHOXCPLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023193 | |
Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1566021-07-5 | |
Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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